molecular formula C18H27N3O5 B248282 Ethyl 4-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate

Ethyl 4-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate

Cat. No. B248282
M. Wt: 365.4 g/mol
InChI Key: HKTADOIWSNBFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate, also known as EDP-420, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EDP-420 belongs to the class of piperazine derivatives and has been shown to possess potent activity against various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of Ethyl 4-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and survival. Ethyl 4-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells. In addition, Ethyl 4-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
Ethyl 4-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate has been shown to possess potent anti-cancer, anti-inflammatory, and neuroprotective properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell proliferation, and reduce inflammation in various animal models. In addition, Ethyl 4-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate has been shown to protect against neurodegeneration and cognitive impairment in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 4-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate is its potent activity against various types of cancer and neurodegenerative disorders. In addition, Ethyl 4-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate has been shown to possess favorable pharmacokinetic properties, making it a potential candidate for further development as a therapeutic agent. However, one of the main limitations of Ethyl 4-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.

Future Directions

There are several future directions for the development of Ethyl 4-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. In addition, further studies are needed to fully understand the mechanism of action of Ethyl 4-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate and its potential therapeutic applications. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of Ethyl 4-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate in humans.

Synthesis Methods

The synthesis of Ethyl 4-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate involves the condensation of 3,5-dimethoxyaniline with ethyl 4-bromobutanoate, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the intermediate with piperazine-1-carboxylic acid to yield Ethyl 4-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate.

Scientific Research Applications

Ethyl 4-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess potent activity against various types of cancer, including breast, lung, and prostate cancer. In addition, Ethyl 4-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate has been shown to possess anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

Ethyl 4-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate

Molecular Formula

C18H27N3O5

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 4-[3-(3,5-dimethoxyanilino)-3-oxopropyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H27N3O5/c1-4-26-18(23)21-9-7-20(8-10-21)6-5-17(22)19-14-11-15(24-2)13-16(12-14)25-3/h11-13H,4-10H2,1-3H3,(H,19,22)

InChI Key

HKTADOIWSNBFFY-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC(=CC(=C2)OC)OC

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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